
(4-Chlorobenzyl)triphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorobenzyl)triphenylsilane is an organosilicon compound with the molecular formula C25H21ClSi It is characterized by the presence of a chlorobenzyl group attached to a triphenylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobenzyl)triphenylsilane typically involves the reaction of triphenylsilane with 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Chlorobenzyl)triphenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different functionalized silanes .
Applications De Recherche Scientifique
(4-Chlorobenzyl)triphenylsilane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be utilized in the study of biological systems where silicon-containing compounds are of interest.
Medicine: Research into silicon-based drugs and their potential therapeutic effects often involves compounds like this compound.
Industry: It finds applications in the development of advanced materials, such as silicon-based polymers and coatings
Mécanisme D'action
The mechanism of action of (4-Chlorobenzyl)triphenylsilane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The silicon atom in the triphenylsilane moiety can participate in the formation of stable silicon-carbon bonds, which are crucial in many synthetic processes. Additionally, the chlorobenzyl group can undergo substitution reactions, leading to the formation of diverse products .
Comparaison Avec Des Composés Similaires
- (2-Chlorobenzyl)triphenylsilane
- (4-Fluorobenzyl)triphenylsilane
- (4-Bromomethyl)phenyltriphenylsilane
Comparison: (4-Chlorobenzyl)triphenylsilane is unique due to the presence of the 4-chlorobenzyl group, which imparts specific reactivity and properties. Compared to its analogs, such as (2-Chlorobenzyl)triphenylsilane and (4-Fluorobenzyl)triphenylsilane, the position and nature of the substituent on the benzyl group significantly influence the compound’s reactivity and applications. For instance, the chlorine atom in the para position can enhance the compound’s ability to participate in nucleophilic substitution reactions .
Propriétés
Formule moléculaire |
C25H21ClSi |
|---|---|
Poids moléculaire |
385.0 g/mol |
Nom IUPAC |
(4-chlorophenyl)methyl-triphenylsilane |
InChI |
InChI=1S/C25H21ClSi/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2 |
Clé InChI |
PYZBTMCRYLRNFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



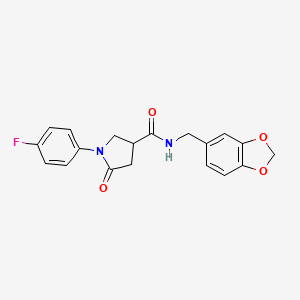

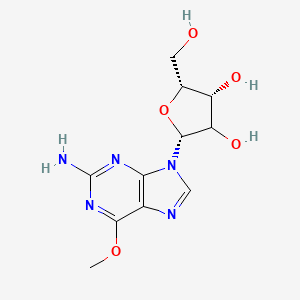
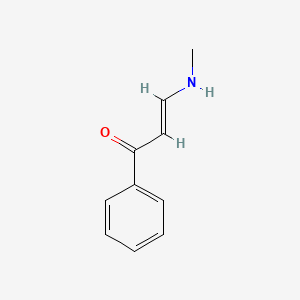
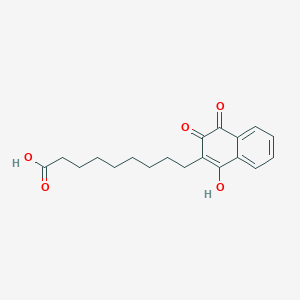
![10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one](/img/structure/B11943168.png)
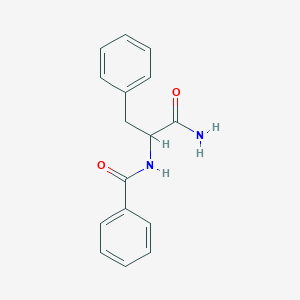
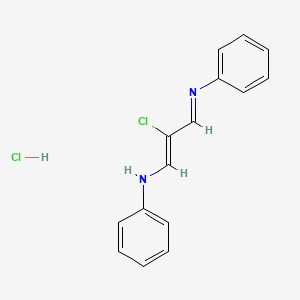
![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)
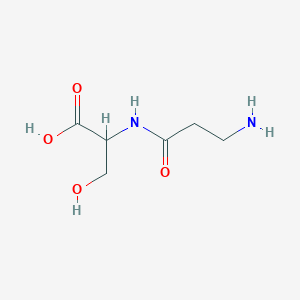

![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)

